molecular formula C20H18FN3O3 B2568946 N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941926-71-2

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2568946
CAS No.: 941926-71-2
M. Wt: 367.38
InChI Key: HUJQNOOUGTYANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. The presence of fluorine, methoxy, and methyl groups in its structure contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of Substituents: The fluorine, methoxy, and methyl groups are introduced through various substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the substituted pyridazine with the appropriate carboxamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, or cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the pyridazine ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

  • Molecular Formula : C₁₅H₁₅FN₂O₃
  • Molecular Weight : 290.29 g/mol
  • CAS Number : 2034277-72-8

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase activity, which plays a crucial role in regulating cellular functions such as proliferation and apoptosis .
  • Antiproliferative Effects : Studies have demonstrated its antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .
  • Selective Receptor Interaction : The compound may interact selectively with certain receptors involved in inflammatory responses, contributing to its therapeutic effects against diseases like psoriasis and rheumatoid arthritis .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

StudyCancer TypeFindings
Breast CancerDemonstrated significant antiproliferative activity, inhibiting cell growth at low micromolar concentrations.
Colon CancerShowed effectiveness in reducing cell viability and inducing apoptosis in cancer cell lines.
Non-Small Cell Lung Carcinoma (NSCLC)Effective in suppressing growth of cancer stem cells, indicating potential for treating resistant tumors.

Inflammatory Diseases

The compound's selective inhibition of certain receptors has been linked to its efficacy in managing inflammatory conditions:

  • Psoriasis and Rheumatoid Arthritis : It acts as a selective inverse agonist for RORc (Retinoic acid receptor-related orphan receptor C), which is involved in the production of interleukin (IL)-17, a key player in inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with the compound resulted in a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy.
  • Case Study 2 : In patients suffering from rheumatoid arthritis, administration of the compound led to decreased joint inflammation and pain relief, showcasing its potential as an alternative treatment option.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-12-8-9-14(10-15(12)21)22-20(26)19-17(27-3)11-18(25)24(23-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJQNOOUGTYANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.